C-Reactive Protein (CRP) 77-82 acetate

Catalog No.
S15365830
CAS No.
M.F
C25H44N6O12
M. Wt
620.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C-Reactive Protein (CRP) 77-82 acetate

Product Name

C-Reactive Protein (CRP) 77-82 acetate

IUPAC Name

acetic acid;(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid

Molecular Formula

C25H44N6O12

Molecular Weight

620.6 g/mol

InChI

InChI=1S/C23H40N6O10.C2H4O2/c1-5-12(4)19(23(38)39)29-20(35)13(6-7-17(33)34)28-21(36)14(10-30)27-16(32)9-25-15(31)8-26-22(37)18(24)11(2)3;1-2(3)4/h11-14,18-19,30H,5-10,24H2,1-4H3,(H,25,31)(H,26,37)(H,27,32)(H,28,36)(H,29,35)(H,33,34)(H,38,39);1H3,(H,3,4)/t12-,13-,14-,18-,19-;/m0./s1

InChI Key

SXSHPJRXGKYMAL-XBJUJGLBSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(C(C)C)N.CC(=O)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)N.CC(=O)O

C-Reactive Protein (CRP) 77-82 acetate is a peptide fragment derived from the C-Reactive Protein, which is a significant marker of inflammation and cardiovascular risk. This specific fragment consists of amino acids 77 to 82 of the CRP molecule and plays a crucial role in various biological processes, particularly in immune responses and inflammation. The primary function of C-Reactive Protein is to bind to phosphocholine, a component found on the surface of dead or dying cells and some bacteria, thus facilitating their clearance by immune cells. The acetate form indicates that this peptide is in its acetate salt form, which can enhance its solubility and stability for research and therapeutic applications .

C-Reactive Protein 77-82 acetate participates in several biochemical interactions, primarily involving its binding to receptors on immune cells. Notably, it influences the shedding of the interleukin-6 receptor, thereby modulating inflammatory responses. The peptide does not significantly affect neutrophil superoxide generation or chemotaxis but is involved in the regulation of other cytokines and chemokines through its interaction with various receptors .

The chemical structure allows it to interact with phosphocholine, which is essential for its function in immune modulation. This interaction can trigger downstream signaling pathways that lead to changes in cell behavior, including apoptosis and phagocytosis .

C-Reactive Protein 77-82 acetate exhibits notable biological activity related to inflammation and immune response modulation. It has been shown to block certain neutrophil functions, such as superoxide generation and chemotaxis, indicating a potential anti-inflammatory role. Additionally, this peptide fragment can stimulate the production of soluble interleukin-6 receptor from neutrophils, which is crucial for regulating inflammation .

The fragment's activity also suggests that it may be involved in the body's defense mechanisms against pathogens by modulating immune cell responses and enhancing clearance mechanisms during inflammatory states .

The synthesis of C-Reactive Protein 77-82 acetate typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique enables the stepwise assembly of amino acids on a solid support, allowing for precise control over the sequence and modifications such as acetylation. Following synthesis, the peptide is cleaved from the support and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level, often exceeding 95% .

C-Reactive Protein 77-82 acetate has several applications in biomedical research and clinical diagnostics:

  • Inflammatory Marker: Due to its role as a marker for inflammation, it can be used in research studies aimed at understanding various inflammatory diseases.
  • Therapeutic Research: Its ability to modulate immune responses makes it a candidate for developing therapies targeting inflammatory conditions.
  • Diagnostic Tools: The peptide can assist in developing assays for measuring CRP levels as part of cardiovascular risk assessments .

Studies have demonstrated that C-Reactive Protein 77-82 acetate interacts with various receptors on immune cells, particularly influencing interleukin signaling pathways. It has been shown to induce shedding of interleukin-6 receptors from neutrophils but does not significantly affect neutrophil adhesion or activation compared to other CRP fragments . This specificity highlights its unique role within the broader context of C-Reactive Protein's functions.

C-Reactive Protein 77-82 acetate can be compared with other related peptides derived from C-Reactive Protein or similar inflammatory markers:

Compound NameSimilarityUnique Features
C-Reactive Protein (full)Derived from the same proteinFunctions as a pentamer; broader role in inflammation
C-Reactive Protein 174-185Another peptide fragmentEnhances cytokine production; impacts tumoricidal activity
Interleukin-6Cytokine involved in inflammationDirectly involved in immune signaling
Tumor Necrosis Factor-alphaCytokine that regulates inflammationPromotes systemic inflammation; different signaling pathways

C-Reactive Protein 77-82 acetate stands out due to its specific interactions with neutrophils and its unique effects on receptor shedding compared to other fragments and compounds involved in inflammation .

C-Reactive Protein 77-82 acetate represents a specific hexapeptide fragment derived from the larger C-Reactive Protein structure, comprising amino acid residues 77 through 82 of the parent protein sequence [1] [2]. This bioactive peptide fragment possesses the amino acid sequence Valine-Glycine-Glycine-Serine-Glutamic acid-Isoleucine, commonly represented by the single-letter code VGGSEI [3] [4]. The compound exists as an acetate salt with a molecular formula of C25H44N6O12 and a molecular weight of 620.66 daltons when including the acetate counterion [1] [5].

The parent C-Reactive Protein functions as a pentameric acute-phase protein composed of five identical non-covalently bound subunits, each containing 206 amino acid residues with an individual molecular weight of approximately 23 kilodaltons [6] [7]. Within this pentameric structure, the 77-82 fragment occupies a specific region that contributes to the overall protein architecture and biological function [8] [9].

Structural Determinants of Bioactive Peptide Sequences

The structural characteristics of C-Reactive Protein 77-82 acetate are fundamentally determined by the specific arrangement and properties of its constituent amino acid residues [3] [10]. The hexapeptide sequence VGGSEI exhibits distinct structural features that contribute to its bioactive properties through several molecular mechanisms [11] [3].

The N-terminal valine residue provides hydrophobic character to the peptide, with its branched aliphatic side chain contributing to the overall three-dimensional conformation [12] [13]. This hydrophobic amino acid plays a crucial role in peptide stability and potential membrane interactions, as hydrophobic residues are known to facilitate peptide entry into target organs through increased lipophilicity [14] [15].

The two consecutive glycine residues at positions 2 and 3 introduce significant conformational flexibility into the peptide backbone [12] [16]. Glycine residues, lacking side chains beyond hydrogen atoms, allow for greater rotational freedom around the peptide backbone, potentially enabling the adoption of various conformational states that may be essential for biological activity [17] [16].

The serine residue at position 4 contributes polar character through its hydroxyl-containing side chain, providing potential sites for hydrogen bonding interactions [12] [13]. This polar amino acid can participate in both intramolecular and intermolecular hydrogen bonding networks, influencing peptide conformation and target binding affinity [15] [18].

The glutamic acid residue at position 5 introduces negative charge to the peptide through its carboxylate side chain at physiological pH values [12] [13]. This charged residue significantly impacts the electrostatic properties of the peptide and may facilitate ionic interactions with complementary charged regions on target proteins or cellular membranes [19] [20].

The C-terminal isoleucine residue provides additional hydrophobic character with its branched aliphatic side chain, contributing to the overall amphipathic nature of the peptide [12] [13]. The positioning of hydrophobic residues at both termini, separated by polar and charged central residues, creates a distinctive distribution pattern that may influence peptide-target interactions [14] [21].

Amino Acid PositionResidueThree-Letter CodeMolecular Weight (Da)Side Chain Properties
1ValineVal117.15Hydrophobic, branched
2GlycineGly75.07Conformationally flexible
3GlycineGly75.07Conformationally flexible
4SerineSer105.09Polar, hydrogen bonding
5Glutamic acidGlu147.13Negatively charged
6IsoleucineIle131.18Hydrophobic, branched

The molecular weight distribution of bioactive peptides typically ranges from 400 to 650 daltons for optimal activity, with C-Reactive Protein 77-82 falling within this range at 560.61 daltons for the free base form [2] [22] [15]. This molecular size range has been demonstrated to exhibit enhanced bioavailability and improved cellular penetration compared to larger peptide fragments [15] [21].

The structural organization of C-Reactive Protein 77-82 acetate reflects established structure-activity relationships observed in bioactive peptides [18] [16]. The presence of hydrophobic amino acids at terminal positions, combined with central polar and charged residues, creates an amphipathic character that facilitates membrane interactions and biological activity [14] [23].

Secondary structure predictions indicate that short peptides of this length typically adopt extended conformations with limited stable secondary structure elements [15] [16]. However, the presence of consecutive glycine residues may allow for local conformational changes that could be important for target recognition and binding [17] [16].

Post-Translational Modification Patterns in Fragment Generation

The generation of C-Reactive Protein 77-82 acetate involves specific post-translational modification patterns that influence both the formation of the peptide fragment and its subsequent chemical properties [24] [25]. The acetate salt formation represents a significant post-translational modification that affects the peptide's physical and chemical characteristics [26] [20].

Acetylation modifications in peptide systems occur through several distinct mechanisms, with the acetate counterion in C-Reactive Protein 77-82 acetate representing an ionic association rather than covalent acetylation of amino acid residues [27] [28]. This type of modification significantly impacts peptide solubility, stability, and biological activity through alterations in charge distribution and hydrogen bonding capacity [19] [20].

The formation of acetate salts typically occurs during peptide purification processes, particularly following high-performance liquid chromatography procedures that utilize acetic acid-containing mobile phases [26] [20]. This process results in the protonation of basic amino acid residues, followed by ionic pairing with acetate anions to form stable salt complexes [20] [28].

Fragment generation from the parent C-Reactive Protein involves enzymatic cleavage processes that release the 77-82 sequence as a discrete peptide unit [24] [29]. These proteolytic processes represent post-translational modifications that convert the inactive, encrypted peptide sequence within the parent protein into a bioactive fragment with distinct functional properties [30] [31].

The specific cleavage pattern that generates the 77-82 fragment suggests recognition sites for endogenous proteases that may be activated under inflammatory conditions [24] [25]. This process reflects the broader phenomenon of bioactive peptide liberation from precursor proteins through controlled proteolytic processing [30] [23].

Modification TypeMechanismImpact on PropertiesBiological Significance
Acetate salt formationIonic associationEnhanced solubility, altered chargeImproved formulation stability
Proteolytic cleavageEnzymatic hydrolysisFragment liberationActivation of bioactivity
Conformational changesStructural rearrangementAltered binding affinityFunctional modulation
Charge distributionElectrostatic modificationModified membrane interactionsEnhanced cellular uptake

Post-translational acetylation of specific amino acid residues can occur through multiple pathways, including enzymatic acetylation by acetyltransferases and non-enzymatic acetylation by acetyl-coenzyme A [27] [28]. While C-Reactive Protein 77-82 acetate primarily exists as an acetate salt rather than containing covalently acetylated residues, understanding these modification patterns provides insight into potential structural variants [19] [27].

The stability of acetate salt formations depends on environmental factors including pH, ionic strength, and temperature [26] [20]. These modifications can influence peptide bioavailability and therapeutic efficacy through alterations in dissolution rates and membrane permeability [20] [28].

Fragment generation processes may also involve additional post-translational modifications such as oxidation of specific amino acid residues, particularly methionine and cysteine residues, though the 77-82 sequence lacks these susceptible residues [32] [33]. However, the glutamic acid residue may undergo cyclization reactions under specific conditions, forming pyroglutamic acid derivatives that alter peptide properties [34] [35].

The temporal aspects of fragment generation involve controlled proteolytic cascades that may be regulated by inflammatory mediators and cellular stress responses [25] [29]. These processes represent dynamic modifications that can influence the concentration and availability of bioactive fragments under pathological conditions [30] [31].

The complement system represents a crucial component of innate immunity, and C-Reactive Protein fragments exhibit varying degrees of interaction with complement components. Research demonstrates that CRP fragment 77-82 shows negligible interaction with key complement system components, contrasting sharply with the behavior of native pentameric CRP and other bioactive fragments [6] [7].

Native pentameric C-Reactive Protein activates the classical complement pathway through direct binding to C1q when complexed with appropriate ligands such as phosphocholine. This interaction requires calcium ions and leads to the formation of C3 convertase through classical pathway activation involving C1, C4, and C2 components [6] [8]. However, CRP fragment 77-82 demonstrates no documented ability to bind C1q or initiate classical pathway activation [4] [9].

The monomeric form of C-Reactive Protein (mCRP) exhibits enhanced complement interactions compared to the pentameric form. mCRP binds strongly to Factor H, a key regulator of the alternative complement pathway, through specific domains on short consensus repeat regions 7 and 8-11 [7] [10]. This binding preserves Factor H's ability to promote Factor I-mediated cleavage of C3b while targeting functionally active Factor H to injured tissues [7] [11]. CRP fragment 77-82 shows no documented interaction with Factor H, indicating its lack of involvement in alternative pathway regulation [4] [9].

C4b-binding protein represents another critical complement regulatory component that interacts selectively with monomeric CRP but not with pentameric CRP. This interaction enables mCRP to enhance degradation of C4b and C3b, providing additional control over classical pathway activation [10] [12]. The binding site for C4b-binding protein on CRP appears distinct from the C1q binding site, allowing competitive regulation between complement activation and inhibition [10]. Fragment 77-82 demonstrates no binding capacity for C4b-binding protein, further emphasizing its minimal role in complement system modulation [4] [9].

Properdin, an initiator of the alternative pathway that binds to necrotic cells and endothelial cells, shows selective binding to monomeric CRP but not to pentameric CRP. When bound to mCRP, properdin loses its ability to bind endothelial cells, effectively inhibiting alternative pathway activation through reduced C3 and C5b-9 deposition [10]. This interaction represents another mechanism by which CRP regulates complement activation at sites of tissue damage. Fragment 77-82 shows no documented properdin binding activity [4] [9].

The structural basis for these differential complement interactions relates to conformational changes that occur during CRP pentamer dissociation. When pentameric CRP binds to activated membranes, biochemical forces contribute to dissociation, exposing cryptic binding sites for complement regulatory proteins [13]. Fragment 77-82, derived from the central region of the CRP monomer, lacks the structural features necessary for these complement protein interactions.

Signaling Crosstalk Between CRP Fragments and Cytokine Networks

The interaction between C-Reactive Protein fragments and cytokine signaling networks demonstrates remarkable specificity, with fragment 77-82 showing minimal activity compared to fragments 174-185 and 201-206. This differential activity reflects distinct molecular mechanisms governing inflammatory pathway modulation [14] [9].

Interleukin-6 receptor shedding represents a key mechanism through which bioactive CRP fragments modulate inflammatory responses. Research demonstrates that CRP fragments 174-185 and 201-206 activate a threefold increase in soluble interleukin-6 receptor (sIL-6R) production in human neutrophils, with maximal release occurring after 30-60 minutes of exposure [14] [9]. This process occurs through proteolytic shedding rather than differential mRNA splicing, as the alternatively spliced isoform was not detected in conditioned media [14] [9]. Significantly, fragment 77-82 shows no effect on interleukin-6 receptor shedding, indicating its inability to modulate this critical inflammatory pathway [14] [9].

The mechanism of sIL-6R shedding involves distinct pathways from conventional metalloprotease-mediated shedding. The metalloprotease inhibitor TAPI shows only marginal effects on CRP-mediated sIL-6R release, suggesting alternative proteolytic mechanisms [14]. This shedding enables formation of the agonistic sIL-6R/IL-6 complex, which has profound effects on distal IL-6-mediated inflammatory events [14]. Fragment 77-82 does not participate in this regulatory mechanism.

Tumor necrosis factor-alpha (TNF-α) production represents another cytokine pathway differentially affected by CRP fragments. Bioactive fragments 174-185 and 201-206 promote TNF-α production in macrophages and monocytes through Toll-like receptor 4 (TLR4) interactions [15]. This interaction leads to activation of downstream signaling pathways including mitogen-activated protein kinase (MAPK) pathways [15] [16]. Fragment 77-82 demonstrates no significant effect on TNF-α production or TLR4 signaling [4] [5].

Nuclear factor kappa B (NF-κB) activation represents a central pathway in inflammatory signaling that responds differentially to CRP fragments. Active CRP fragments promote NF-κB activation through multiple mechanisms, including Fc gamma receptor-mediated signaling and TLR4 interactions [15] [16]. The FcγRI/FcγRIIa-Syk-PI3K-AKT2 signaling cascade contributes to this activation, particularly in monocytes and macrophages [15]. Fragment 77-82 shows minimal capacity to activate NF-κB pathways.

The p38 mitogen-activated protein kinase pathway responds selectively to bioactive CRP fragments through multiple mechanisms. Research demonstrates that monomeric CRP activates p38 MAPK in endothelial cells, leading to enhanced production of monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 [17]. This activation occurs through both Fc gamma receptor-mediated signaling and membrane insertion mechanisms involving cholesterol microdomains [17]. Fragment 77-82 demonstrates no documented p38 MAPK activation.

Interleukin-1 beta (IL-1β) release represents another cytokine pathway modulated by specific CRP fragments. Bioactive fragments promote IL-1β release from monocytes with significantly elevated levels observed within 4 hours of exposure [17]. This enhancement occurs alongside increased production of other pro-inflammatory mediators including tissue factor-mediated procoagulant activity [17]. Fragment 77-82 shows no effect on IL-1β release.

The molecular basis for these differential cytokine effects relates to specific structural features present in fragments 174-185 and 201-206 but absent in fragment 77-82. These active fragments contain binding sites for cell surface receptors including Fc gamma receptors and complement receptors that initiate intracellular signaling cascades [17]. Fragment 77-82 lacks these critical binding determinants.

Epitope Mapping of Immunomodulatory Domains

Epitope mapping of C-Reactive Protein reveals distinct immunomodulatory domains with varying functional significance. Recent comprehensive studies have identified eleven unique epitopes across the full linear sequence of CRP, with five epitopes found exclusively in systemic lupus erythematosus patients compared to healthy controls [18] [19]. This epitope diversity has significant implications for understanding the immunomodulatory potential of specific CRP fragments.

The region encompassing fragment 77-82 (VGGSEI) represents a less immunogenic domain compared to other CRP regions. Systematic epitope mapping using microarray-based linear epitope analysis demonstrates that this region shows minimal binding to autoantibodies in both healthy individuals and patients with inflammatory diseases [18] [19]. This low immunogenicity correlates with the fragment's reduced biological activity in inflammatory pathway modulation.

In contrast, regions containing fragments 174-185 and 201-206 demonstrate high immunoreactivity and contain multiple overlapping epitopes recognized by autoantibodies [18]. These regions show significant association with disease activity markers and classical complement activation in systemic lupus erythematosus patients [18] [19]. The epitope density in these regions correlates with their potent immunomodulatory activities.

Structural analysis reveals that immunomodulatory epitopes cluster in regions that undergo conformational changes during CRP pentamer dissociation. The transition from pentameric to monomeric CRP exposes cryptic epitopes that become accessible for antibody binding and receptor interactions [13]. Fragment 77-82 region shows minimal structural rearrangement during this transition, explaining its reduced immunomodulatory potential.

The calcium-binding regions of CRP, particularly around residues 134-148, contain highly immunogenic epitopes that directly influence complement activation [20]. These regions coordinate calcium ions essential for phosphocholine binding and subsequent complement activation [20]. Fragment 77-82 lies outside these critical calcium-binding domains, contributing to its minimal complement system interaction.

Epitope mapping studies using hydrogen-deuterium exchange mass spectrometry (HDX-MS) have identified specific surface-exposed regions that serve as binding sites for various CRP-interacting proteins [21]. These studies reveal that fragment 77-82 region shows minimal surface exposure and limited accessibility for protein-protein interactions compared to other CRP domains [21].

The phosphocholine-binding site, encompassing residues around Phe66 and Glu81, represents a critical immunomodulatory domain that enables CRP recognition of damaged cell membranes [20]. This binding site formation requires specific structural features absent in fragment 77-82, explaining its inability to bind phosphocholine-containing ligands [20].

Fc gamma receptor binding sites, mapped to regions around residues 114, 169, 173, 175, and 176, demonstrate overlapping with C1q binding sites [20]. These overlapping binding sites enable competitive regulation of complement activation and phagocytic signaling [20]. Fragment 77-82 contains none of these critical receptor binding determinants.

Recent peptide-based epitope screening studies have identified specific CRP-binding peptides that interact with distinct regions of the CRP structure [22]. These studies demonstrate that peptide P3, derived from phage display technology, shows optimal binding to CRP with a dissociation constant of 35 nM [22]. Comparative analysis reveals that fragment 77-82 region shows minimal binding affinity for these high-affinity peptides, indicating limited accessibility for molecular recognition.

The clinical significance of epitope mapping extends to understanding autoimmune responses in inflammatory diseases. Patients with anticardiolipin IgG and anti-β2GPI IgG antibodies show higher numbers of positive CRP epitopes, with specific epitope patterns associating with disease activity and complement activation [18] [19]. Fragment 77-82 region shows minimal involvement in these autoimmune recognition patterns.

Therapeutic implications of epitope mapping suggest that targeting specific CRP epitopes could provide selective immunomodulation [19]. However, fragment 77-82 represents a less attractive therapeutic target due to its minimal immunomodulatory activity compared to fragments 174-185 and 201-206 [4] [5] [19].

The structural basis for epitope accessibility relates to conformational flexibility within different CRP regions. Molecular dynamics simulations reveal that immunomodulatory domains show higher conformational flexibility, enabling adaptive binding to various receptors and ligands [22]. Fragment 77-82 region demonstrates lower conformational flexibility, consistent with its reduced binding versatility.

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

10

Exact Mass

620.30172086 g/mol

Monoisotopic Mass

620.30172086 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-11-2024

Explore Compound Types